molecular formula C₂₉H₄₈N₂O₂ B122152 (2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one CAS No. 13522-14-0

(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Cat. No. B122152
CAS RN: 13522-14-0
M. Wt: 456.7 g/mol
InChI Key: KUCISTFXMDQUHG-XMTFRXHISA-N
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Description

(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one, also known as (2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one, is a useful research compound. Its molecular formula is C₂₉H₄₈N₂O₂ and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Carcinogenic Potential

A study by Coombs et al. (1985) explored the in vitro metabolism of various cyclopenta[a]phenanthrenes, including 15,16-dihydrocyclopenta[a]phenanthren-17-one and its methyl homologues. This research highlighted how these compounds undergo oxidation in their terminal A and D rings, producing certain metabolites like 1,2-dihydrodiols and 15- and 16- ols. The study also discussed the carcinogenic potential of these compounds, noting that the absence of certain metabolites, like the 3,4-dihydrodiol, could be linked to their non-carcinogenic nature, providing insights into the factors affecting the biological activity of these substances Coombs, Russell, Jones, & Ribeiro, 1985.

Structural Analysis and Drug Action Mechanism

Crystal Structure and Electrostatic Properties

Shahid et al. (2017) conducted a study on prednisolone acetate, a compound related to cyclopenta[a]phenanthrenes. They refined the crystal structure of the compound using a transferred multipolar atom model and discussed the electrostatic properties, which could help understand the drug's mode of action Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017.

Molecular Interactions and Conformational Studies

Bay Region Distortions and Tumorigenicity

Kashino et al. (1986) synthesized and examined two new cyclopenta[a]phenanthrenes for their ability to induce skin tumors in mice. Their study provided detailed molecular structures of these compounds and discussed the importance of bay-region geometry and methyl group substitutions on tumorigenic potential. They highlighted the significance of out-of-plane distortions in the bay regions of these compounds and suggested how these structural factors might influence the interaction of the molecules with DNA Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986.

properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCISTFXMDQUHG-XMTFRXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928909
Record name 3-Hydroxy-2,16-di(piperidin-1-yl)androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

CAS RN

13522-14-0
Record name (2β,3α,5α,16β)-3-Hydroxy-2,16-di-1-piperidinylandrostan-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13522-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013522140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,16-di(piperidin-1-yl)androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-hydroxy-2β,16β-dipiperidino-5-α-androstan-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.499
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